

4-Hydrazinoquinazoline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Hydrazinoquinazoline**

Cat. No.: **B1199610**

[Get Quote](#)

An in-depth examination of the commercial availability, synthesis, and applications of **4-Hydrazinoquinazoline**, a versatile building block in medicinal chemistry.

This technical guide provides a comprehensive overview of **4-Hydrazinoquinazoline**, a key heterocyclic compound with significant applications in pharmaceutical research and development. This document details its commercial availability from various suppliers, provides insights into its synthesis, and explores its utility in both analytical techniques and as a scaffold for novel therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Commercial Availability and Suppliers

4-Hydrazinoquinazoline (CAS Number: 36075-44-2) is available from several chemical suppliers. While purity and specifications can vary, it is typically offered as a solid. Researchers should note that some suppliers provide this compound for early discovery research and may not include detailed analytical data, placing the onus of purity confirmation on the buyer.

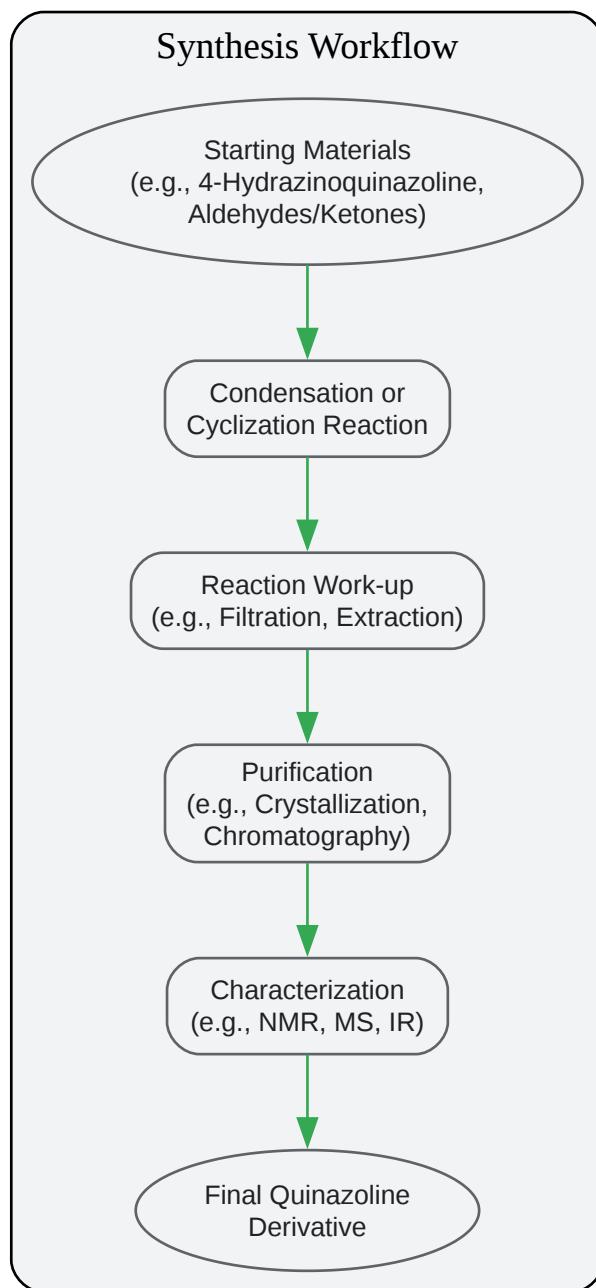
Supplier	Product Name/Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Sigma-Aldrich	4-Hydrazinoquinazoline, AldrichCPR	36075-44-2	C ₈ H ₈ N ₄	160.18	Product of ChemBridge Corp. Sold for early discovery research; buyer assumes responsibility for confirming identity and purity.
ChemBridge	BB-4004613	36075-44-2	C ₈ H ₈ N ₄	160.18	Available through platforms like Hit2Lead.
ECHEMI	4-hydrazinoquinazoline	36075-44-2	C ₈ H ₈ N ₄	160.18	Lists various physical and chemical properties. [1]

Table 1: Commercial Suppliers and Basic Properties of **4-Hydrazinoquinazoline**.

Physicochemical and Safety Data

Property	Value	Source
Appearance	Solid	
Melting Point	186 °C (decomposition)	[1]
logP	1.67	[1]
pKa	2.79 ± 0.20	[1]
Hazard Classifications	Acute Toxicity, Oral (Category 3); Serious Eye Damage (Category 1)	
Signal Word	Danger	
Hazard Statements	H301 (Toxic if swallowed), H318 (Causes serious eye damage)	

Table 2: Physicochemical and Safety Information for **4-Hydrazinoquinazoline**.


Experimental Protocols

Synthesis of Quinazoline Derivatives

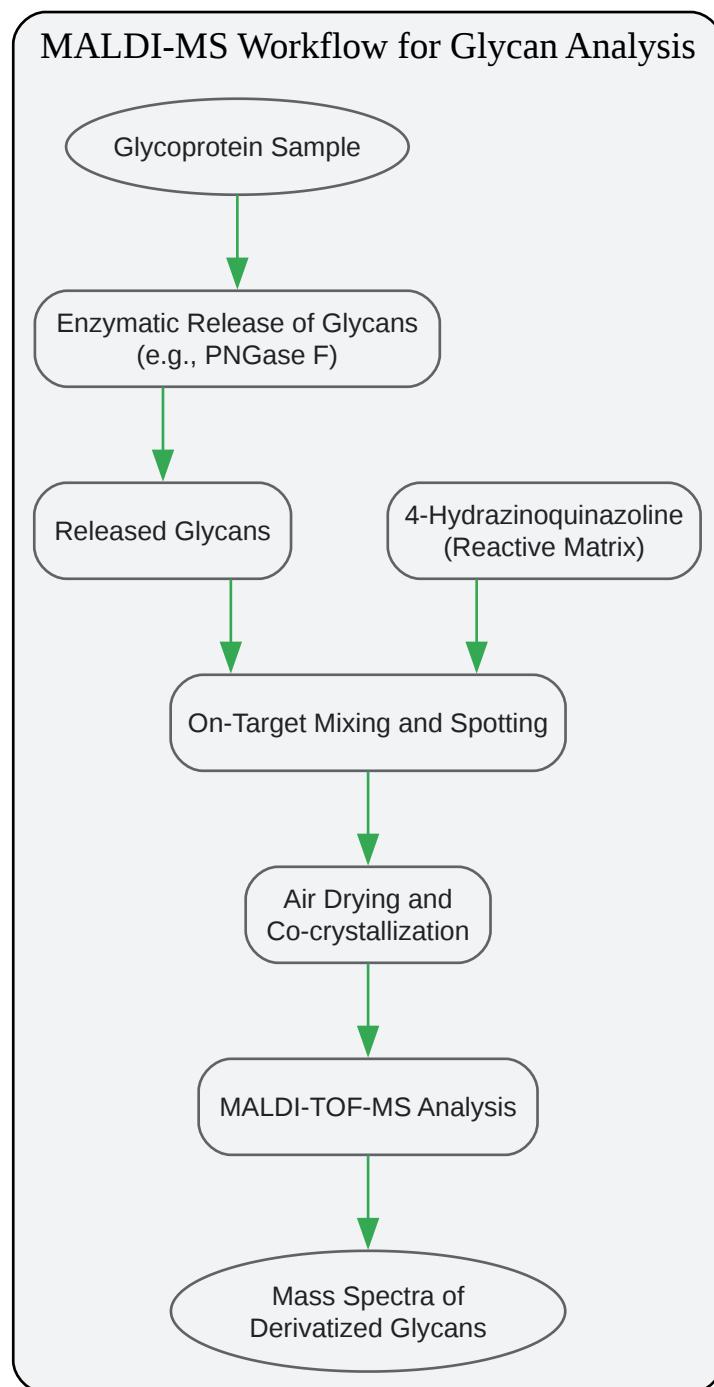
While a direct, detailed synthesis protocol for **4-Hydrazinoquinazoline** was not explicitly found in the immediate search results, a general understanding of its reactivity can be derived from the synthesis of its derivatives. The hydrazine group is a versatile functional handle for creating a variety of heterocyclic systems. For instance, the synthesis of novel quinazoline derivatives with antimicrobial activity has been reported starting from 2-ethoxy-**4-hydrazinoquinazoline**.[\[2\]](#) [\[3\]](#) These reactions often involve condensation with aldehydes, ketones, or cyclization with various reagents.[\[2\]](#)

A general procedure for the synthesis of quinazolin-4(3H)-ones, a related and important class of compounds, involves the reaction of 2-aminobenzamides with styrenes under oxidative conditions.[\[4\]](#)

General Workflow for Synthesis of Quinazoline Derivatives:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of quinazoline derivatives.


Application in Glycan Analysis using MALDI-MS

4-Hydrazinoquinazoline has been identified as a reactive matrix for the sensitive analysis of neutral and sialylated glycans by Matrix-Assisted Laser Desorption/Ionization Mass

Spectrometry (MALDI-MS).^[5] This method offers enhanced detection by derivatizing the glycans on-target.

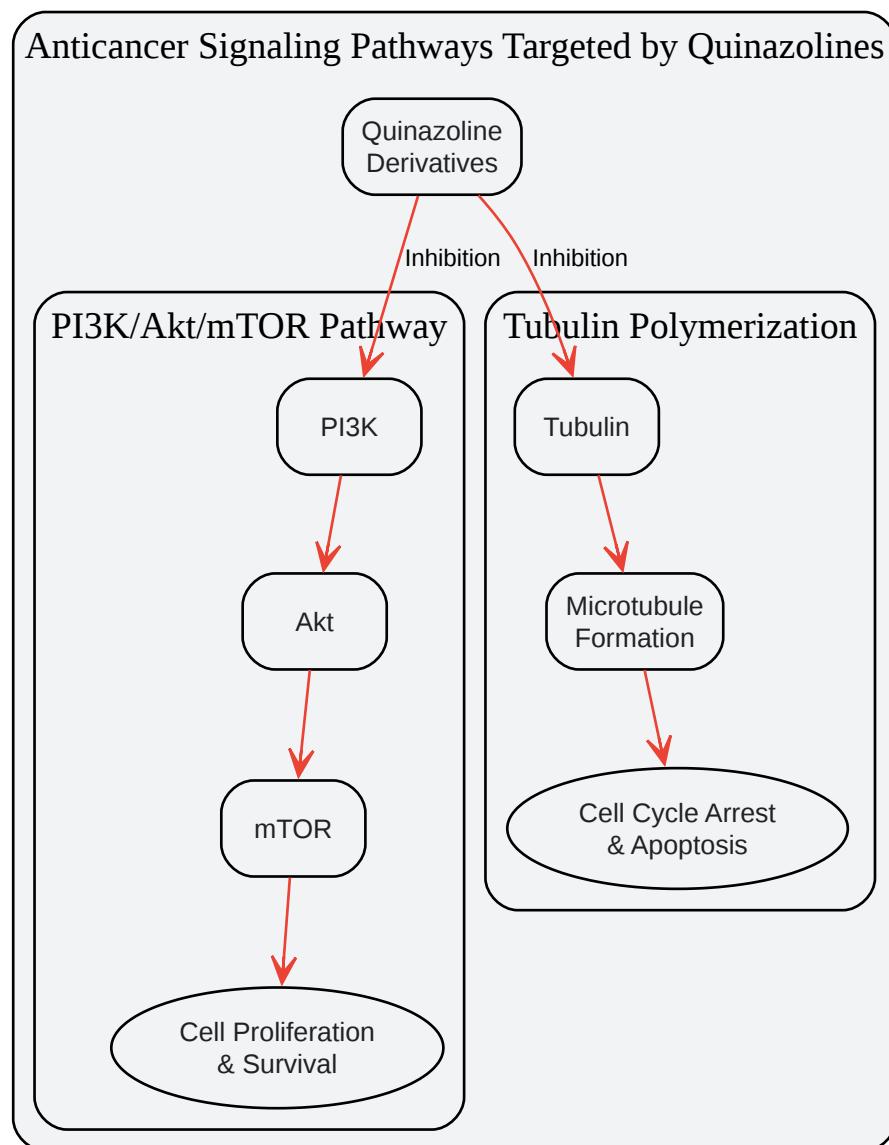
Experimental Protocol for MALDI-MS Glycan Analysis:

- Sample Preparation: Glycans are released from glycoproteins enzymatically (e.g., using PNGase F).
- Matrix Solution Preparation: Prepare a solution of **4-Hydrazinoquinazoline** (4-HQ) in an appropriate solvent.
- On-Target Derivatization: Mix the glycan sample solution with the 4-HQ matrix solution directly on the MALDI target plate.
- Crystallization: Allow the mixture to dry at room temperature, forming co-crystals of the derivatized glycans and the matrix.
- MALDI-TOF-MS Analysis: Acquire mass spectra in the appropriate ion mode.

[Click to download full resolution via product page](#)

Caption: Workflow for glycan analysis using **4-Hydrazinoquinazoline** as a reactive matrix in MALDI-MS.

Applications in Drug Discovery and Development


The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Derivatives of quinazoline have shown promise as anticancer and antimicrobial agents.

Anticancer Activity and Signaling Pathways

Quinazoline derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Key Signaling Pathways Targeted by Quinazoline Derivatives:

- PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation, survival, and angiogenesis. Several substituted quinazolines have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling.[6]
- Tubulin Polymerization: Some quinazolinone derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is essential for cell division. This mechanism leads to cell cycle arrest and apoptosis.[7]
- EGFR Tyrosine Kinase: The 4-anilinoquinazoline scaffold is a well-known inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

[Click to download full resolution via product page](#)

Caption: Key anticancer signaling pathways targeted by quinazoline derivatives.

Antimicrobial Activity

Quinazoline and quinazolinone derivatives have demonstrated significant antibacterial and antifungal properties.^[8] Their mechanisms of action are varied and can include:

- Inhibition of Penicillin-Binding Proteins (PBPs): Some quinazolinones inhibit PBPs, which are essential for bacterial cell wall synthesis. This is a mechanism shared with β -lactam antibiotics.^[9]

- DNA Gyrase Inhibition: Certain quinazolin-4(3H)-one derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[10]

The structural versatility of the quinazoline core allows for the development of hybrids with other pharmacophores to enhance antimicrobial potency and overcome resistance.

Conclusion

4-Hydrazinoquinazoline is a valuable and commercially accessible building block for chemical synthesis and analysis. Its utility as a reactive matrix in MALDI-MS for glycomics highlights its potential in analytical applications. Furthermore, the broader class of quinazoline derivatives continues to be a rich source of inspiration for the design of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The ability to readily modify the quinazoline scaffold allows for the fine-tuning of biological activity and the exploration of diverse mechanisms of action, ensuring its continued relevance in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
- 5. 4-Hydrazinoquinazoline acting as a reactive matrix for the rapid and sensitive analysis of neutral and sialylated glycans using MALDI MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [4-Hydrazinoquinazoline: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199610#commercial-availability-and-suppliers-of-4-hydrazinoquinazoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com